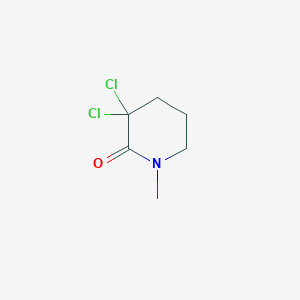![molecular formula C11H11N3O B2734487 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2199815-71-7](/img/structure/B2734487.png)
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The but-2-yn-1-yloxy group is attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by a one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine . Another synthesis method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .Molecular Structure Analysis
The molecular structure of “2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is complex due to the presence of multiple functional groups and rings. The compound contains an imidazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive groups. For instance, the propargyl group can participate in click chemistry reactions . The imidazole and pyridine rings can also undergo various substitution reactions .Scientific Research Applications
Imidazo[1,2-a]pyridine and Related Compounds: A Versatile Scaffold
The imidazo[1,2-a]pyridine scaffold, a close relative to imidazo[4,5-b]pyridine, is recognized for its broad spectrum of applications in medicinal chemistry. This includes potential therapeutic agents for cancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The significance of this scaffold is underscored by its presence in various marketed pharmaceuticals, such as zolimidine, zolpidem, and alpidem, demonstrating the wide applicability and therapeutic potential of this class of compounds (Deep et al., 2016).
Synthesis and Structural Modification
The synthesis and structural modification of imidazo[1,2-a]pyridine derivatives have been areas of active research, aiming at enhancing their biological activities and developing novel therapeutic agents. For example, novel synthesis methods have been developed to prepare derivatives efficiently, contributing to the expansion of chemical libraries for biological screening (Lifshits et al., 2015). Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents demonstrates the scaffold's utility in generating compounds with desired biological properties (Starrett et al., 1989).
Pharmaceutical Applications
The pharmacological applications of imidazo[1,2-a]pyridine derivatives are vast, ranging from enzyme inhibitors and receptor ligands to anti-infectious agents. This diversity highlights the scaffold's potential in addressing various therapeutic needs and underscores the ongoing interest in exploring its pharmacological properties (Enguehard-Gueiffier & Gueiffier, 2007).
Future Directions
The future directions for research on “2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its biological activities. Given the wide range of biological activities reported for imidazole-containing compounds , this compound could be a potential candidate for drug development.
properties
IUPAC Name |
2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOOKMQKFQTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=C(N1C)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

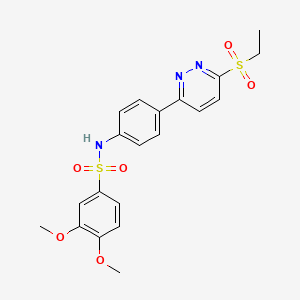
![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)
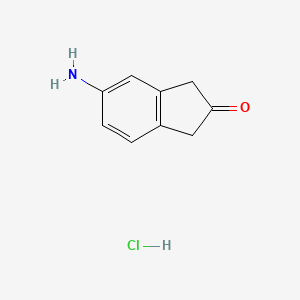


![3,7,9-trimethyl-1-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2734409.png)
![8-[(4-Benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)
![7-allyl-3-(tert-butyl)-1-ethyl-9-methyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2734413.png)
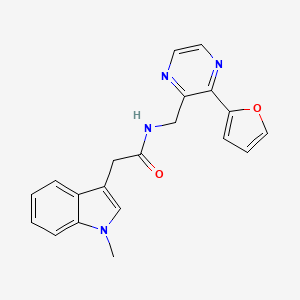
![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)
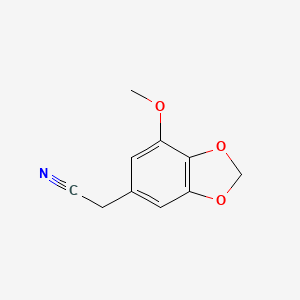
![3-fluoro-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2734426.png)
